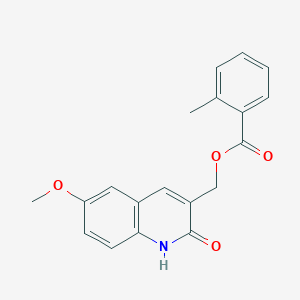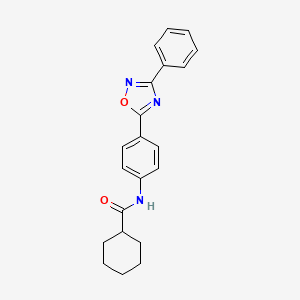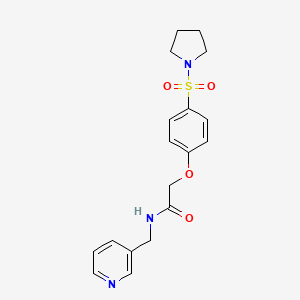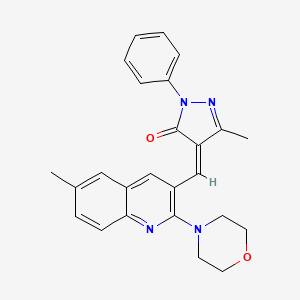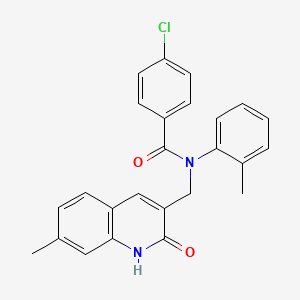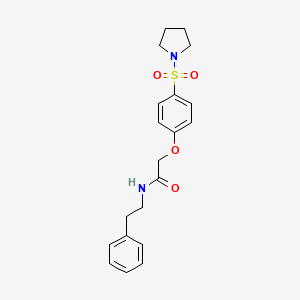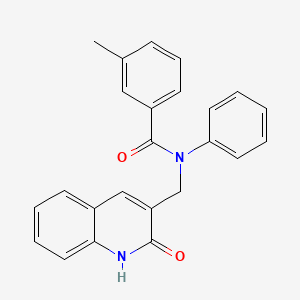
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide” is a chemical compound that is part of the quinoline family . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
科学的研究の応用
Antimalarial Activity
Quinoline derivatives, including the compound , have been found to exhibit antimalarial activity . They are used in the development of new drugs to combat malaria, a disease that poses a significant global health challenge.
Anticancer Activity
Quinoline derivatives have shown promise in the field of oncology . They have been found to exhibit anticancer activity, making them potential candidates for the development of new cancer therapies.
Antibacterial Activity
The antibacterial activity of quinoline derivatives has been well-documented . They can inhibit the growth of various Gram-positive and Gram-negative bacterial species, making them useful in the treatment of a variety of bacterial infections .
Antifungal Activity
Quinoline derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-Inflammatory Activity
Quinoline derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions such as arthritis and other inflammatory diseases.
Analgesic Activity
Quinoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that they could be used in the development of new analgesic drugs.
Cardiovascular Activity
Quinoline derivatives have been found to exhibit cardiovascular activity . This suggests that they could be used in the development of new drugs for the treatment of cardiovascular diseases.
Central Nervous System Activity
Quinoline derivatives have been found to exhibit activity in the central nervous system . This suggests that they could be used in the development of new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-7-10-19(14-17)24(28)26(21-11-3-2-4-12-21)16-20-15-18-9-5-6-13-22(18)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLSXSWLVBROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

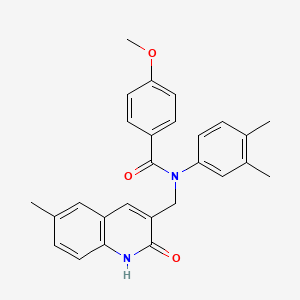

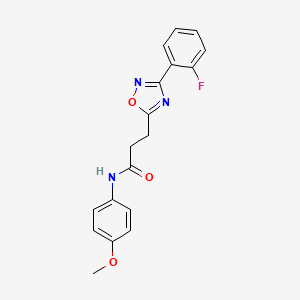
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
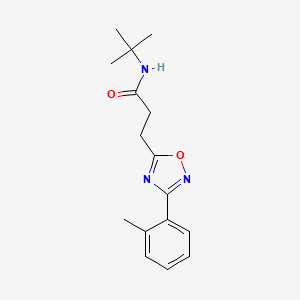
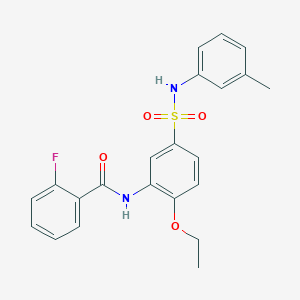
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
